5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene
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Overview
Description
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is a fluorinated aromatic compound with the molecular formula C7H2F4INO3 and a molecular weight of 350.99 g/mol . This compound is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a nitrobenzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common route includes:
Iodination: The selective iodination of the nitro-fluorobenzene intermediate.
Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques like crystallization and chromatography to achieve high purity standards required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro, fluoro, and iodo groups can be substituted under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The aromatic ring can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 5-Fluoro-2-iodo-4-(trifluoromethoxy)aniline.
Oxidation: Formation of carboxylic acids or quinones.
Scientific Research Applications
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodonitrobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-Iodo-2-nitroanisole: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.
5-Fluoro-2-iodo-4-methoxynitrobenzene: Similar structure but with a methoxy group, leading to different physical and chemical characteristics.
Uniqueness
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups, which impart distinct electronic and steric effects. These features enhance its reactivity and make it a valuable compound in various synthetic and research applications.
Biological Activity
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is an organic compound notable for its unique trifluoromethoxy group and halogen substituents. This compound is characterized by a molecular structure that includes a nitro group, a fluoro group, and an iodo group attached to a benzene ring. Its chemical formula contributes to its reactivity and potential applications in medicinal chemistry and materials science.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of drug discovery. The trifluoromethoxy group enhances bioactivity by influencing molecular interactions and stability.
- Enzyme Inhibition : Compounds with similar structures have been shown to interact with specific enzymes, leading to inhibition or modulation of their activity. For instance, studies have demonstrated that certain trifluoromethoxy-containing compounds can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range .
- Binding Affinity : Investigations into binding affinities reveal that these compounds may serve as effective inhibitors or modulators of various biological targets, which is crucial for optimizing their therapeutic efficacy.
Case Study 1: Anticancer Activity
A series of haloethyl and piperidyl phosphoramidate analogues were synthesized and evaluated for their growth inhibitory activity against L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation, suggesting a promising avenue for further development in anticancer therapies .
Case Study 2: Enzymatic Pathways
Research into the biosynthesis of organofluorine compounds has shown that this compound can be metabolized by specific microbial strains, leading to the formation of fluorometabolites. These metabolites demonstrate varying biological activities, highlighting the compound's potential in biotransformation processes .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Iodo-4-nitro-5-(trifluoromethyl)aniline | Nitro and trifluoromethyl groups | Focused on proteomics research |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene | Similar halogenated structure | Different substitution pattern affecting reactivity |
3-Fluoro-4-nitrophenol | Fluoro and nitro groups | Common precursor in organic synthesis |
This table illustrates how the unique combination of halogen and functional groups in this compound may influence its biological behavior differently from its analogs.
Properties
Molecular Formula |
C7H2F4INO3 |
---|---|
Molecular Weight |
350.99 g/mol |
IUPAC Name |
1-fluoro-4-iodo-5-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4INO3/c8-3-1-5(13(14)15)4(12)2-6(3)16-7(9,10)11/h1-2H |
InChI Key |
FXIZESJTWAXEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)I)[N+](=O)[O-] |
Origin of Product |
United States |
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